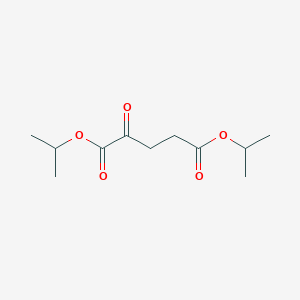
Dipropan-2-yl 2-oxopentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropan-2-yl 2-oxopentanedioate can be synthesized through esterification reactions involving 2-oxopentanedioic acid and isopropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl 2-oxopentanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-oxopentanedioic acid and isopropanol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-oxopentanedioic acid and isopropanol.
Reduction: Corresponding alcohol derivative.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Dipropan-2-yl 2-oxopentanedioate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting metabolic pathways involving α-ketoglutaric acid.
Biochemistry: It is studied for its role in metabolic processes and its potential as a biomarker for certain diseases.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of dipropan-2-yl 2-oxopentanedioate involves its interaction with metabolic enzymes and pathways. As an ester derivative of α-ketoglutaric acid, it can participate in the tricarboxylic acid (TCA) cycle, influencing energy production and metabolic regulation. The compound may also act as a precursor for the synthesis of other biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
Diisopropylamine: A secondary amine with similar isopropyl groups but different functional properties.
2-Oxopentanedioic acid: The parent compound of dipropan-2-yl 2-oxopentanedioate, involved in similar metabolic pathways.
Uniqueness
This compound is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to its parent compound, 2-oxopentanedioic acid. The ester group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
CAS No. |
78266-99-6 |
|---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
dipropan-2-yl 2-oxopentanedioate |
InChI |
InChI=1S/C11H18O5/c1-7(2)15-10(13)6-5-9(12)11(14)16-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
HYVSVZYBKWNFEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCC(=O)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















